molecular formula C21H17ClN4O2S B11618243 N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11618243
M. Wt: 424.9 g/mol
InChI Key: IGAZCRMVNQSTBT-UHFFFAOYSA-N
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Description

N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoxaline ring, along with the sulfonamide group, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves the condensation of 3-chloroaniline with quinoxaline-2-carboxylic acid, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-dichloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
  • N-[3-(3-bromoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
  • N-[3-(3-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Uniqueness

N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is unique due to the presence of the 3-chloroanilino group, which imparts specific chemical reactivity and biological activity. The combination of the quinoxaline ring and the sulfonamide group further enhances its pharmacological potential, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H17ClN4O2S/c1-14-9-11-17(12-10-14)29(27,28)26-21-20(23-16-6-4-5-15(22)13-16)24-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26)

InChI Key

IGAZCRMVNQSTBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl

Origin of Product

United States

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